molecular formula C16H16N2O5S B11630253 N'-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B11630253
M. Wt: 348.4 g/mol
InChI Key: NIBQRUYVQIQXHJ-UHFFFAOYSA-N
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Description

N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate carbonyl compound. One effective method involves using polystyrene sulfonic acid (PSSA) as a catalyst in an aqueous medium under microwave irradiation . The reaction conditions include:

    Reagents: 4-methylbenzenesulfonohydrazide, carbonyl compound

    Catalyst: Polystyrene sulfonic acid (PSSA)

    Solvent: Aqueous medium

    Conditions: Microwave irradiation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

    Substitution: Various substituted hydrazones

Scientific Research Applications

N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE involves its interaction with biological targets through its hydrazone linkage. This linkage can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The compound may also induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE lies in its combined structure of a benzodioxine ring and a sulfonyl hydrazide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

N'-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C16H16N2O5S/c1-11-6-8-12(9-7-11)24(20,21)18-17-16(19)15-10-22-13-4-2-3-5-14(13)23-15/h2-9,15,18H,10H2,1H3,(H,17,19)

InChI Key

NIBQRUYVQIQXHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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